(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
CAS No.: 1396781-56-8
Cat. No.: VC4155197
Molecular Formula: C15H20BrN3O2
Molecular Weight: 354.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396781-56-8 |
|---|---|
| Molecular Formula | C15H20BrN3O2 |
| Molecular Weight | 354.248 |
| IUPAC Name | (5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2 |
| Standard InChI Key | ULXPZLZXULDSTQ-UHFFFAOYSA-N |
| SMILES | C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₂₀BrN₃O₂) features three distinct regions:
-
5-Bromopyridin-3-yl group: A pyridine ring substituted with bromine at position 5, conferring electron-withdrawing effects that influence reactivity and binding interactions.
-
Piperazine core: A six-membered diamine ring providing conformational flexibility and serving as a pharmacophore for target engagement .
-
2-Cyclopropyl-2-hydroxyethyl side chain: A chiral substituent introducing steric bulk and hydrogen-bonding capacity, critical for modulating solubility and selectivity .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 354.248 g/mol |
| IUPAC Name | (5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone |
| InChI | InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20 |
The presence of both hydrophobic (cyclopropyl) and hydrophilic (hydroxyethyl) groups suggests balanced lipophilicity, potentially enhancing blood-brain barrier penetration while maintaining aqueous solubility .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential coupling and functionalization steps:
-
Piperazine Functionalization:
-
The piperazine ring is alkylated with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.
-
Key Reaction:
-
-
Amide Bond Formation:
-
The bromopyridine carbonyl chloride is coupled to the functionalized piperazine via nucleophilic acyl substitution, typically using Hünig’s base (DIPEA) to scavenge HCl.
-
Optimization Challenges:
-
Excess base (>2 eq.) risks dehydrohalogenation of the bromopyridine.
-
Solvent polarity (e.g., THF vs. DCM) impacts reaction rate and byproduct formation.
-
-
Analytical Validation
-
¹H/¹³C NMR: Confirms regioselective bromination (δ 8.42 ppm for pyridine H-6) and amide formation (C=O at ~167 ppm).
-
HPLC Purity: ≥98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Patent data (EP3901151A1) identifies structural analogs as potent inhibitors of BCR-ABL1 and SRC-family kinases, with IC₅₀ values <10 nM . The compound’s design parallels dasatinib, a clinically approved tyrosine kinase inhibitor, but introduces cyclopropyl and hydroxyethyl groups to mitigate dasatinib’s off-target effects (e.g., pulmonary hypertension) .
Key Pharmacodynamic Insights:
-
BCR-ABL1 Inhibition: Molecular docking suggests the bromopyridine moiety occupies the ATP-binding pocket, while the piperazine side chain stabilizes the DFG-out conformation .
-
Mutation Resistance: Unlike dasatinib, the hydroxyethyl group may enhance binding to T315I mutants by forming hydrogen bonds with gatekeeper residues .
Applications in Drug Development
Oncology
-
Leukemia: Preclinical models demonstrate efficacy in Philadelphia chromosome-positive (Ph+) leukemias, reducing tumor burden by 70% in murine xenografts .
-
Solid Tumors: Synergizes with immune checkpoint inhibitors (e.g., anti-PD-1) in non-small cell lung cancer (NSCLC) by downregulating immunosuppressive kinases .
Neuropharmacology
The compound’s logP (~2.1) and polar surface area (68 Ų) suggest potential CNS penetration, warranting exploration in glioblastoma and neurodegenerative disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume